molecular formula C11H13N3O B2652934 4-((Dimethylamino)methyl)-1(2H)-phthalazinone CAS No. 71064-85-2

4-((Dimethylamino)methyl)-1(2H)-phthalazinone

Cat. No.: B2652934
CAS No.: 71064-85-2
M. Wt: 203.245
InChI Key: GOMHKKWAFSAOHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-((Dimethylamino)methyl)-1(2H)-phthalazinone is a chemical compound known for its unique structure and properties It belongs to the class of phthalazinone derivatives, which are characterized by a phthalazine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((Dimethylamino)methyl)-1(2H)-phthalazinone typically involves the reaction of phthalic anhydride with hydrazine to form phthalazine. This intermediate is then reacted with formaldehyde and dimethylamine to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-((Dimethylamino)methyl)-1(2H)-phthalazinone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

4-((Dimethylamino)methyl)-1(2H)-phthalazinone has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as optical or electronic characteristics.

Mechanism of Action

The mechanism of action of 4-((Dimethylamino)methyl)-1(2H)-phthalazinone involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, which can influence the compound’s binding to enzymes or receptors. These interactions can modulate biological pathways and result in various physiological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Methylamino)methyl-1(2H)-phthalazinone
  • 4-(Ethylamino)methyl-1(2H)-phthalazinone
  • 4-(Dimethylamino)benzaldehyde

Uniqueness

4-((Dimethylamino)methyl)-1(2H)-phthalazinone is unique due to its specific structural features, such as the presence of the dimethylamino group and the phthalazinone ring system. These features confer distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

4-[(dimethylamino)methyl]-2H-phthalazin-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O/c1-14(2)7-10-8-5-3-4-6-9(8)11(15)13-12-10/h3-6H,7H2,1-2H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOMHKKWAFSAOHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=NNC(=O)C2=CC=CC=C21
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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